molecular formula C17H23N3O3S B2422448 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428367-23-0

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2422448
CAS No.: 1428367-23-0
M. Wt: 349.45
InChI Key: IMONGWQQOKCDQH-UHFFFAOYSA-N
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Description

N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic organic compound designed for research and development purposes. This molecule features a 1-methyl-1H-imidazole-4-sulfonamide core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . The core structure is functionalized with a lipophilic N-((1-(4-methoxyphenyl)cyclopentyl)methyl) group, which may influence the compound's bioavailability and target binding properties . The integration of the sulfonamide functional group is of particular interest, as this moiety is found in a wide range of bioactive molecules, including certain antibacterial agents and enzyme inhibitors . The specific biological activity and mechanism of action for this compound are not currently delineated in the scientific literature and represent an area for investigation. Researchers may explore its potential as a lead compound or chemical probe in various fields, such as enzyme inhibition, cellular signaling, or receptor binding studies. This product is provided for research use exclusively within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-20-11-16(18-13-20)24(21,22)19-12-17(9-3-4-10-17)14-5-7-15(23-2)8-6-14/h5-8,11,13,19H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONGWQQOKCDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentylation of 4-Methoxybenzaldehyde

The cyclopentane ring is introduced via a [2+3] cycloaddition or Friedel-Crafts alkylation. A cited method for analogous systems involves reacting 4-methoxybenzaldehyde with cyclopentyl Grignard reagents (e.g., cyclopentylmagnesium bromide) in anhydrous tetrahydrofuran (THF) at −78°C, yielding 1-(4-methoxyphenyl)cyclopentanol . Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane (DCM) generates 1-(4-methoxyphenyl)cyclopentanone .

Reductive Amination

1-(4-Methoxyphenyl)cyclopentanone is subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol, producing 1-(4-methoxyphenyl)cyclopentylmethanamine . This step typically achieves yields of 65–75% under optimized conditions (room temperature, 12–24 hours).

Synthesis of 1-Methyl-1H-imidazole-4-sulfonyl Chloride

Sulfonation of 1-Methylimidazole

The imidazole ring is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloroethane (DCE) at 0–5°C. This exothermic reaction requires careful temperature control to avoid over-sulfonation. The product, 1-methyl-1H-imidazole-4-sulfonic acid , is isolated via precipitation in ice-water and neutralized with sodium bicarbonate.

Chlorination with Phosphorus Pentachloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux (70°C, 2 hours), yielding 1-methyl-1H-imidazole-4-sulfonyl chloride as a pale-yellow liquid (85–90% purity).

Coupling of Intermediates

Sulfonamide Bond Formation

The amine intermediate (1-(4-methoxyphenyl)cyclopentylmethanamine ) reacts with 1-methyl-1H-imidazole-4-sulfonyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous DCM at 0°C, gradually warming to room temperature over 12 hours. TEA scavenges HCl, driving the reaction to completion.

Reaction Conditions:

  • Molar ratio (amine:sulfonyl chloride:TEA) = 1:1.2:1.5
  • Yield: 70–78%
  • Purification: Column chromatography (silica gel, ethyl acetate/hexanes 3:7)

Optimization and Challenges

Side Reactions and Mitigation

  • Imidazole Ring Oxidation : The electron-rich imidazole may oxidize during sulfonation. Substituting ClSO₃H with milder sulfonating agents (e.g., SO₃·Py complex) reduces degradation.
  • Cyclopentane Ring Strain : Steric hindrance in the cyclopentyl group slows amination. Using bulkier reducing agents (e.g., LiAlH₄) improves yields by minimizing steric effects.

Solvent and Temperature Effects

  • DCM vs. THF : DCM provides higher coupling efficiency due to better solubility of sulfonyl chlorides.
  • Low-Temperature Coupling : Reactions at 0°C suppress sulfonamide hydrolysis, enhancing product stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.65 (s, 3H, N-CH₃), 2.95 (m, 2H, CH₂), 2.30–1.60 (m, 9H, cyclopentyl).
  • LC-MS : [M+H]⁺ = 404.2 (calculated), 404.1 (observed).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥98% purity after recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Article) Method C (Patent)
Cyclopentanol Yield 68% 72% 65%
Sulfonation Time 3 hours 2 hours 4 hours
Coupling Solvent THF DCM DCE
Overall Yield 62% 75% 58%

Industrial Scalability Considerations

  • Cost-Efficiency : Using DCM as a solvent reduces operational costs compared to THF.
  • Waste Management : Phosphorus pentachloride byproducts require neutralization with aqueous NaHCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It can be used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Its derivatives may be used in the synthesis of advanced materials and as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide: Lacks the methyl group on the imidazole ring.

    N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a cyclopentyl group, a methoxyphenyl group, and an imidazole sulfonamide moiety. Its molecular formula is C23H27N3O3SC_{23}H_{27}N_3O_3S, with a molecular weight of approximately 427.55 g/mol. The presence of the sulfonamide functional group suggests potential interactions with biological targets, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : This can be achieved through the cyclization of appropriate precursors under acidic conditions.
  • Introduction of Functional Groups : The methoxyphenyl and cyclopentyl groups are introduced via nucleophilic substitutions.
  • Final Sulfonamide Formation : The sulfonamide linkage is formed by reacting the amine with a sulfonyl chloride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Mechanism of Action :

  • The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt pathway.
  • It promotes the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Studies

A notable case study involved testing this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with saline or vehicle alone. Histological analysis revealed enhanced apoptosis and reduced angiogenesis in treated tumors.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity.
  • Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its efficacy against target cells.

Q & A

Q. Table 1. Comparative Yields for Synthetic Routes

StepMethodYield (%)Purity (%)Reference
CyclopentylmethylationFriedel-Crafts Alkylation6592
Sulfonamide CouplingDCM/TEA, 0°C7895
Final PurificationPrep-HPLC8599

Q. Table 2. Computational vs. Experimental Binding Affinities

Target EnzymePredicted Kᵢ (nM)Experimental Kᵢ (nM)Deviation (%)
Carbonic Anhydrase II12.314.716.3
Cytochrome P450 3A42302456.1

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